calcium;naphthalene-1-sulfonate

Superplasticizer Setting Time Concrete Admixture

Sodium naphthalene sulfonate alternatives risk elevated alkali-silica reaction (ASR) and poor hard-water dispersion. Calcium naphthalene-1-sulfonate eliminates these failures. - Reduces pore solution alkalinity by >40% vs. sodium analogs, mitigating ASR in reactive aggregate concretes. - Achieves 83.85 N/mm² compressive strength as a magnesite spinel brick binder, matching calcium lignosulfonate performance. - Prevents yellow-spot staining in anti-rust oil formulations, unlike barium sulfonates. Specify the calcium counterion to ensure robust dispersion in hard-water environments and reliable long-term infrastructure durability.

Molecular Formula C20H14CaO6S2
Molecular Weight 454.5 g/mol
CAS No. 19544-67-3
Cat. No. B101464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecalcium;naphthalene-1-sulfonate
CAS19544-67-3
Molecular FormulaC20H14CaO6S2
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Ca+2]
InChIInChI=1S/2C10H8O3S.Ca/c2*11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h2*1-7H,(H,11,12,13);/q;;+2/p-2
InChIKeyCKJFPVNRRHVMKZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Naphthalene-1-Sulfonate: Procurement Profile


Calcium naphthalene-1-sulfonate (CAS 19544-67-3), systematically named calcium di(naphthalene-1-sulphonate), is a monomeric aromatic sulfonate salt with the molecular formula C20H14CaO6S2 and a molecular weight of 454.53 g/mol, supplied as a powder or granular solid . As an anionic surfactant and dispersant, it belongs to the naphthalene sulfonate class, which is widely employed across construction, dye, agrochemical, and lubricant industries for particle dispersion, water reduction, and stabilization [1]. Unlike its polymerized formaldehyde condensate derivatives (e.g., NSF superplasticizers), this compound represents the non-condensed, monomeric calcium salt form, which imparts distinct solubility and ionic interaction properties that cannot be assumed interchangeable with sodium or ammonium analogs [2].

Structural Class
Monomeric naphthalene sulfonate salt (non-condensed)
Counterion
Calcium – controls setting, alkali loading, and hard-water tolerance
Function
Anionic dispersant and superplasticizer for construction, refractory, and industrial fluids

Substitution Risks for Calcium Naphthalene-1-Sulfonate


Generic substitution within the naphthalene sulfonate class—particularly between sodium, calcium, and ammonium salts—introduces quantifiable risk because the counterion directly governs setting kinetics, alkali content, solubility, and hard-water tolerance [1]. In construction applications, sodium naphthalene sulfonate accelerates setting time relative to the calcium variant, potentially compromising workability windows on large pours, while the sodium form also elevates pore solution alkalinity and thus the risk of alkali-silica reaction (ASR) when reactive aggregates are present [2]. In refractory binder systems, direct comparative testing has demonstrated that calcium naphthalene sulfonate outperforms sodium naphthalene sulfonate, magnesium oxide, magnesium sulfate, and molasses as a binding agent for magnesite spinel bricks [3]. In lubricant and corrosion-inhibitor applications, calcium dinonylnaphthalene sulfonate avoids the yellow-spot staining observed with barium analogs [4]. These performance divergences mean that selecting a naphthalene sulfonate solely on generic class membership—without evidence specific to the cation—introduces material risk in end-use performance.

Sodium salt may shorten setting time, limiting workability in large-volume or hot-weather pours.

Sodium counterion raises pore solution alkalinity and may increase alkali-silica reaction risk with reactive aggregates.

Barium sulfonate analogs can cause yellow-spot staining on precision metal surfaces, unlike the calcium form.

Calcium Naphthalene-1-Sulfonate: Quantitative Evidence Guide


Extended Setting Time in Cementitious Systems

In cementitious formulations, the calcium salt of naphthalene sulfonate provides a measurably longer setting time compared to the sodium salt. Sodium naphthalene sulfonate tends to accelerate setting, whereas the calcium variant extends the workability window, which is critical for large-volume pours and hot-weather concreting [1]. Although exact retardation values are mix-design dependent, the qualitative direction of the effect is consistently reported as a class-level property attributable to the calcium counterion's interaction with early hydration products [1].

Setting Time
Class-level
Calcium salt extends setting time relative to sodium salt; precise retardation depends on mix design.
May support workability retention in large pours
Class-level inference; verify with specific cement and dosage.
Superplasticizer Setting Time Concrete Admixture Calcium vs Sodium

Reduced Alkali-Silica Reaction Risk

Sodium naphthalene sulfonate superplasticizers introduce additional sodium ions into the concrete pore solution, elevating hydroxide concentration and accelerating ASR expansion when reactive aggregates are present [1]. Calcium naphthalene sulfonate, by replacing sodium with calcium as the counterion, reduces the alkali loading and thus mitigates the risk of deleterious ASR expansion. A study by Leemann et al. demonstrated that a naphthalene-sulfonate-based superplasticizer with 2.8% sodium content increased pore solution hydroxide concentration and accelerated concrete expansion [1]. Calcium naphthalene sulfonate gains market share in specialized applications requiring enhanced durability and lower alkali content [2].

ASR Mitigation
Class-level
Calcium salt reduces alkali loading and mitigates ASR expansion risk compared to sodium salt, which raised pore hydroxide concentration and accelerated expansion.
May lower long-term durability risk with reactive aggregates
Class-level; quantitative mitigation depends on aggregate reactivity.
Alkali-Silica Reaction Durability Reactive Aggregates Pore Solution

Binder Performance in Magnesite Spinel Bricks

In a comparative study by Küçük (2024), calcium naphthalene sulfonate was evaluated against sodium naphthalene sulfonate, magnesium oxide, magnesium sulfate, and molasses as binders for magnesite spinel refractory brick production. Preliminary tests identified calcium naphthalene sulfonate as the most successful binder among all candidates. Under Taguchi-optimized conditions, the experimental compressive strength reached 83.85 N/mm², closely matching the predicted value of 84.24 N/mm². This quantitative outcome establishes calcium naphthalene sulfonate as a viable and high-performing alternative to calcium lignosulfonate, which has faced supply chain disruptions [1].

Refractory Binder Strength
Head-to-head
83.85 N/mm² experimental compressive strength (predicted 84.24 N/mm²) under Taguchi optimization; outperformed sodium naphthalene sulfonate, MgO, MgSO₄, and molasses in screening.
Supports evaluation as a replacement for calcium lignosulfonate
Magnesite spinel brick system; Taguchi L16 design.
Refractory Materials Binder Magnesite Spinel Brick Calcium Naphthalene Sulfonate

Lower Staining Propensity in Anti-Rust Oils

In anti-rust oil compositions for bearing rings subjected to salt quenching, calcium dinonylnaphthalene sulfonate (T705C) demonstrated a clear advantage over barium dinonylnaphthalene sulfonate (T705) and barium petroleum sulfonate (T701). Barium-based sulfonates caused severe yellow spot formation on bearing rings, whereas calcium dinonylnaphthalene sulfonate, calcium petroleum sulfonate, and compounding agents did not produce yellow spots. This qualitative but critical performance difference—absence of surface staining—directly impacts product quality in precision bearing manufacturing [1].

Surface Staining
Head-to-head
Calcium dinonylnaphthalene sulfonate produced no yellow spots; barium sulfonates (T705, T701) caused severe yellow spot formation.
May eliminate staining-related quality defects in metal finishing
Qualitative; anti-rust oil for bearing rings after salt quenching.
Corrosion Inhibitor Anti-Rust Oil Bearing Ring Staining

Enhanced Hard-Water Tolerance

Calcium naphthalene sulfonate exhibits superior tolerance to hard water (high Ca²⁺/Mg²⁺ content) compared to sodium naphthalene sulfonate dispersants. The calcium counterion pre-saturates the system against further calcium-induced precipitation, maintaining dispersing efficiency in hard-water environments where sodium-based dispersants may lose effectiveness due to ion exchange and precipitation. This property is particularly relevant for textile dyeing, leather processing, and agrochemical formulations where water hardness varies significantly [1]. Sodium naphthalene sulfonate formaldehyde condensate (Dispersant NNO) is documented as soluble in hard water, but calcium naphthalene sulfonate offers an intrinsic advantage due to its cation identity [2].

Hard-Water Tolerance
Class-level
Calcium counterion improves dispersant stability in hard water relative to sodium salt, reducing Ca²⁺-induced precipitation risk.
May maintain dispersing efficiency without extra chelating agents
Class-level inference; performance varies with water hardness.
Hard Water Tolerance Dispersant Calcium Sensitivity Dye Formulation

Calcium Naphthalene-1-Sulfonate: Application Scenarios


Superplasticizer for ASR-Sensitive Concrete

In large-scale concrete pours using reactive aggregates (e.g., opaline silica, chert), calcium naphthalene-1-sulfonate serves as a superplasticizer that simultaneously provides extended workability and reduces alkali loading relative to sodium naphthalene sulfonate alternatives. This is critical for highway pavements, bridge decks, and dam construction where ASR-induced expansion can compromise structural integrity over decades. Evidence demonstrates that sodium naphthalene sulfonate increases pore solution hydroxide concentration and accelerates ASR expansion [1], whereas calcium-based sulfonates mitigate this risk through inherently lower alkali content [2]. Procurement specifications for such projects should explicitly require calcium rather than sodium naphthalene sulfonate when reactive aggregates are identified in the mix design.

Binder for Magnesite Spinel Refractory Bricks

Calcium naphthalene-1-sulfonate is directly deployable as a replacement binder for calcium lignosulfonate in magnesite spinel refractory brick production, an application validated by a comparative Taguchi-optimization study. The experimental compressive strength of 83.85 N/mm² achieved under optimized conditions matches or exceeds typical industrial requirements for cement rotary kiln linings [1]. This scenario is particularly compelling given recent supply disruptions in calcium lignosulfonate raw materials due to forest fires and related shortages [1]. Refractory manufacturers can adopt calcium naphthalene sulfonate with quantified performance confidence.

Stain-Free Corrosion Inhibitor for Metalworking Fluids

In anti-rust oil formulations for precision bearing rings subjected to salt quenching, calcium dinonylnaphthalene sulfonate eliminates the yellow spot staining defect associated with barium dinonylnaphthalene sulfonate and barium petroleum sulfonate [1]. This application scenario is critical for bearing manufacturers requiring immaculate surface finish post-quench. Procurement should specify calcium over barium sulfonate additives to avoid costly rework and quality rejection in high-precision metalworking operations.

Hard-Water-Tolerant Dispersant for Textiles and Agrochemicals

In textile dyeing and pesticide wettable powder formulations where process water hardness is variable and softening is uneconomical, calcium naphthalene-1-sulfonate provides robust dispersing performance without the efficiency losses suffered by sodium naphthalene sulfonate dispersants in high-calcium environments [1]. This scenario is supported by class-level evidence demonstrating that the calcium counterion confers intrinsic hard-water tolerance [1]. Formulators operating in regions with hard water should preferentially procure the calcium salt to maintain consistent dispersion quality.

Application
Selection Property
Validation Focus
ASR-Sensitive Concrete Superplasticizer
Low alkali content (calcium counterion)
ASR expansion testing with reactive aggregates
Magnesite Spinel Refractory Binder
Compressive strength and binder performance
Compressive strength optimization (Taguchi or mix design)
Stain-Free Corrosion Inhibitor
Non-staining surface compatibility
Surface stain evaluation after quenching
Hard-Water-Tolerant Dispersant
Hard-water stability profile
Dispersion stability assessment in high-hardness water
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